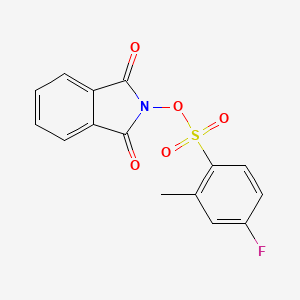
4-Fluoro-2-metilbencenosulfonato de 1,3-dioxoisoindolin-2-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate is a chemical compound with potential applications in various fields of chemistry and materials science. This document provides a detailed overview of its synthesis, molecular structure analysis, chemical reactions and properties, physical properties analysis, and chemical properties analysis.
Synthesis Analysis
The synthesis of related 1,3-dioxoisoindolin-2-yl compounds involves green and novel synthetic approaches, such as the sequential condensation, sp^3 CH bond functionalization, and cyclization reactions in aqueous media, leading to the formation of desired compounds with good to excellent yields (Tashrifi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has shown that the 1,3-dioxoisoindolin-2-yl unit can be planar and oriented at specific dihedral angles to other groups within the molecule, contributing to its unique chemical behavior (Raza et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 1,3-dioxoisoindolin-2-yl compounds can lead to the formation of various derivatives with potential biological activity. These reactions often involve condensation with aromatic aldehydes and subsequent reactions to afford products with promising antibacterial and antifungal activities (Patel & Dhameliya, 2010).
Physical Properties Analysis
The physical properties of 1,3-dioxoisoindolin-2-yl compounds, such as their crystal structure and phase transitions, have been characterized by techniques like X-ray crystallography, showing different conformations and space groups at varying temperatures (Valente et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,3-dioxoisoindolin-2-yl compounds, including their reactivity and potential as photocatalysts or inhibitors in biological systems, have been explored. These studies reveal the compounds' broad applicability and good chemical stability, making them attractive for various chemical transformations (Shang et al., 2019).
Aplicaciones Científicas De Investigación
- Referencia: Ou-Ichen et al. proporcionan información sobre la síntesis y reactividad de los heterociclos N-isoindolina-1,3-diona, destacando su importancia en el descubrimiento de fármacos .
Síntesis Farmacéutica
Herbicidas y Pesticidas
Mecanismo De Acción
Target of Action
Compounds with an isoindoline-1,3-dione nucleus have been found to bind with high affinity to multiple receptors . This suggests that 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate may also interact with various cellular targets, potentially leading to diverse biological effects.
Mode of Action
It is known that compounds with an isoindoline-1,3-dione nucleus can interact with various cellular targets . This interaction could lead to changes in cellular processes and functions, although the specific mechanisms remain to be elucidated.
Biochemical Pathways
Compounds with an isoindoline-1,3-dione nucleus have been found to have diverse chemical reactivity and promising applications . This suggests that 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate may also affect various biochemical pathways, leading to downstream effects on cellular processes and functions.
Result of Action
Compounds with an isoindoline-1,3-dione nucleus have been found to have diverse biological activities . This suggests that 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate may also have various effects at the molecular and cellular levels.
Direcciones Futuras
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-fluoro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO5S/c1-9-8-10(16)6-7-13(9)23(20,21)22-17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBHYFBKDCBYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)
![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)
![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)
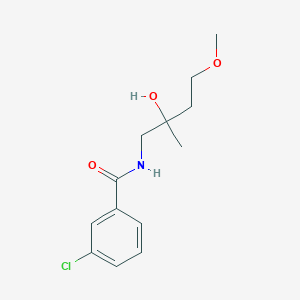
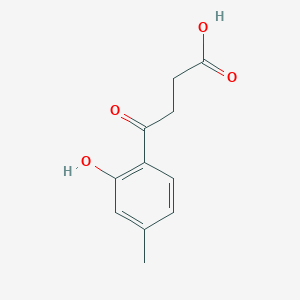
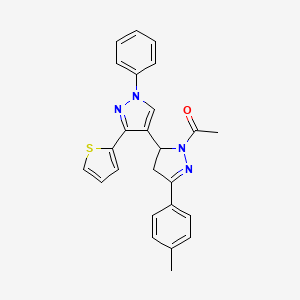
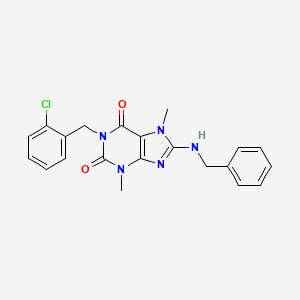
![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

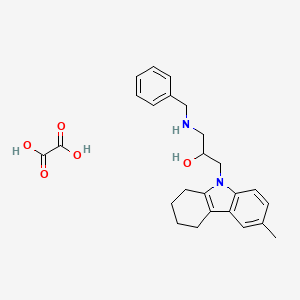

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)